2-(2-CHLOROPHENYL)NICOTINIC ACID
Overview
Description
2-(2-Chlorophenyl)nicotinic acid is a halogenated derivative of nicotinic acid. This compound is characterized by the presence of a chlorine atom attached to the phenyl ring, which is in turn connected to the nicotinic acid moiety. It is used as an intermediate in the synthesis of various bioactive compounds and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chlorophenyl)nicotinic acid typically involves the chlorination of nicotinic acid derivatives. One common method includes the use of efficient oxidation catalysts and the chlorination of niacin hydroxyacyl amine N-oxide compounds. This method significantly improves the chlorination yield and the oxidation-hydrogenation ratio .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chlorophenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes, including enzyme activity and receptor binding. Its effects are mediated through the alteration of cellular signaling pathways, leading to changes in cellular functions and responses .
Comparison with Similar Compounds
2-Chloronicotinic Acid: A closely related compound with similar chemical properties and applications.
2-Chloro-N-(2-chlorophenyl)nicotinamide: Another derivative with distinct biological activities.
Uniqueness: 2-(2-Chlorophenyl)nicotinic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its halogenated phenyl ring enhances its stability and reactivity compared to other nicotinic acid derivatives.
Properties
IUPAC Name |
2-(2-chlorophenyl)pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-10-6-2-1-4-8(10)11-9(12(15)16)5-3-7-14-11/h1-7H,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWICIAODVMKAKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=N2)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680761 | |
Record name | 2-(2-Chlorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226215-53-7 | |
Record name | 2-(2-Chlorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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